molecular formula C5H11NO2 B085502 (S)-3-Aminopentanoic acid CAS No. 14389-77-6

(S)-3-Aminopentanoic acid

Cat. No. B085502
CAS RN: 14389-77-6
M. Wt: 117.15 g/mol
InChI Key: QFRURJKLPJVRQY-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-2-methylpentanoic acids, closely related to (S)-3-Aminopentanoic acid, has been reported, highlighting the significance of asymmetric syntheses. These syntheses offer insight into the methods for producing chiral β-amino acid components, crucial for the development of antifungal and antitumor agents (Bates & Gangwar, 1993). Additionally, the development of efficient synthesis routes for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid showcases the versatility and importance of such compounds in peptide synthesis (Pätzel et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be elucidated through various analytical techniques, including X-ray crystallography and NMR spectroscopy. These methods provide detailed insights into the compound's stereochemistry and molecular conformation, which are essential for understanding its reactivity and interactions in chemical and biological systems. Studies on the crystal structure of related compounds, such as (2S,3S)-2-amino-3-methylpentanoic acid, contribute to our understanding of the spatial arrangement and potential applications of this compound (Curland et al., 2018).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. Its reactivity encompasses a wide range of transformations, including amino acid coupling, enzymatic resolutions, and modifications leading to complex natural product syntheses. The compound's ability to participate in selective enzymatic reactions underscores its utility in chemoenzymatic processes (Weiss et al., 2010).

Scientific Research Applications

  • Asymmetric Synthesis : It's involved in asymmetric syntheses, such as the synthesis of 3-amino-2-methylpentanoic acids. This synthesis is important for understanding the configurations of β-amino acids in compounds like majusculamide C and dolastatins 11 and 12, which have antifungal and antitumor properties (Bates & Gangwar, 1993).

  • GABA Receptors Study : Derivatives of 5-aminopentanoic acid have been synthesized for structure-activity studies on GABA receptors. This includes investigating their activity as GABA agonists (Allan et al., 1985).

  • Biological Activity : The compound {2-[(2-carbamoylethyl)amino]-3-methylpentanoic acid} has been investigated for its biological activity. It was formed during a reaction between acrylamide and the amino acid isoleucine (Nehls et al., 2013).

  • Intramolecular Hydrogen Bonding Study : There's research on the intramolecular hydrogen bonding in δ-aminopentanoic acid, which helps understand its reactions and comparison with other similar molecules (Ramek, 1995).

  • Enzymatic Resolution : The enzymatic resolution of 3-aminobutanoic acid and its diastereoselective alkylation is an area of research, which is significant for understanding and synthesizing β-amino acid derivatives (Estermann & Seebach, 1988).

  • Inactivators of Enzymes : Research on substituted 4-aminobutanoic acids as potential inactivators of enzymes like gamma-aminobutyric acid aminotransferase is significant for understanding neurotransmitter degradation (Silverman & Levy, 1981).

  • Antiepileptic Drug Metabolism : Synthesis and evaluation of amino analogues of valproic acid, which include 2-n-propyl-3-aminopentanoic acid and 2-n-propyl-4-aminopentanoic acid, are crucial in understanding the metabolism of antiepileptic drugs (Scott et al., 1994).

  • Inhibitors of Nitric Oxide Synthase : S-2-Amino-5-azolylpentanoic acids related to L-ornithine have been used as lead compounds in designing more potent inhibitors of nitric oxide synthases (Ulhaq et al., 1998).

  • Synthesis in Microorganisms : The synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, in engineered microorganisms, which includes processes involving amino acids like 5-aminopentanoic acid, is a significant area of research for potential biofuel applications (Cann & Liao, 2009).

  • Volumetric and Surface Properties Study : The effect of temperature on the volumetric and surface properties of α,ω-amino acids, including 5-aminopentanoic acid, in dilute aqueous solutions has been studied to understand solute-solvent interactions (Romero & Cadena, 2010; Cadena & Romero, 2016).

properties

IUPAC Name

(3S)-3-aminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRURJKLPJVRQY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462173
Record name (S)-3-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14389-77-6
Record name (S)-3-Aminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14389-77-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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